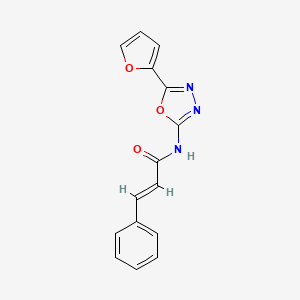

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-10H,(H,16,18,19)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWKRHPTEZEGHN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330503 | |

| Record name | (E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824163 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851095-21-1 | |

| Record name | (E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the formation of the oxadiazole ring followed by the attachment of the cinnamamide group. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . This intermediate can then be reacted with cinnamoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the oxadiazole ring can produce corresponding amines.

Scientific Research Applications

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

(a) 1-(furan-2-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methanimine (Fa)

- Structure : Features a phenyl group at position 5 of the oxadiazole and a methanimine (-CH=N-) linker instead of cinnamamide.

- Synthesis : Yield: 65%, m.p.: 170–172°C. IR spectra confirm C=N (1622 cm⁻¹) and C-O-C (1114 cm⁻¹) stretches .

(b) 1-(furan-2-yl)-N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methanimine (Fd)

- Structure: Substituted with a nitro group (-NO₂) at the para position of the phenyl ring.

- Synthesis : Higher yield (79%) and melting point (186–188°C) compared to Fa, attributed to the electron-withdrawing nitro group enhancing crystallinity. IR shows shifted C=N (1629 cm⁻¹) due to nitro effects .

Comparison with Target Compound

Bioactive Analogues with Antifungal Properties

LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Structure : Contains a sulfamoylbenzamide group instead of cinnamamide.

- Bioactivity : Exhibits antifungal activity against Candida albicans (MIC: 100 μg/mL), likely via thioredoxin reductase inhibition .

- Solubility : Formulated in DMSO with Pluronic F-127 surfactant for in vivo studies .

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 922085-57-2)

- Structure : Substituted with a benzodioxole-carboxamide group.

Comparison with Target Compound

- The cinnamamide group may offer improved membrane permeability over LMM11’s sulfamoyl group, while the benzodioxole analogue’s fused ring system could enhance metabolic stability.

Analogues with Modified Linkers and Functional Groups

4-chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide (CAS 851723-24-5)

- Structure : Incorporates a flexible butyl linker and 4-chlorobenzamide group.

- Properties : Molecular formula C₁₇H₁₅ClN₄O₄; the chloro substituent may enhance electrophilic interactions in drug-receptor binding .

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (CAS 484645-99-0)

- Structure : Includes a sulfanyl (-S-) linker and methoxyphenyl group.

- Properties : Molecular weight 331.35; the thioether linker could improve radical scavenging activity .

Comparison with Target Compound

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes research findings on its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a furan ring and an oxadiazole moiety, which are known for enhancing biological activity. Its molecular formula is with a molecular weight of approximately 282.3 g/mol. The structural representation is crucial for understanding its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of cinnamide derivatives, including this compound. A significant focus has been on its efficacy against various cancer cell lines.

Cytotoxicity Against HepG2 Cells

A study evaluated the antiproliferative properties of several synthesized cinnamide derivatives against HepG2 liver cancer cells using the MTT assay. The results indicated that:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 25.72 | Induces apoptosis via mitochondrial pathway |

| Staurosporine (control) | 5.59 | Known inhibitor of protein kinases |

The compound demonstrated moderate cytotoxicity with an IC50 value of 25.72 μM , indicating its potential as a therapeutic agent against liver cancer .

The mechanism by which this compound exerts its anticancer effects involves:

- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces G1 phase arrest in HepG2 cells.

- Apoptosis Induction : The compound significantly increased early and late apoptosis rates from 0.7% in control to 44.8% in treated cells.

- Mitochondrial Membrane Potential (MMP) : A decrease in MMP was observed, suggesting mitochondrial involvement in apoptosis induction .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

In vitro Studies

A series of tests were conducted to assess the antimicrobial efficacy of this compound against bacteria such as Staphylococcus aureus and Escherichia coli. The results are summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of derivatives based on the oxadiazole framework:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities. Notably, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines.

- Structure–Activity Relationship (SAR) : Research indicated that modifications to the furan ring or oxadiazole moiety significantly affected biological activity. For instance, increasing lipophilicity improved cellular uptake but sometimes reduced cytotoxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via condensation of furan-2-carbohydrazine with cinnamoyl chloride, followed by cyclization to form the oxadiazole ring. Key intermediates (e.g., Schiff bases or hydrazine derivatives) are characterized using FT-IR (to confirm C=N and C=O stretches) and <sup>1</sup>H/<sup>13</sup>C NMR (to verify aromatic protons and oxadiazole ring formation). Recrystallization from methanol or ethanol is often used for purification .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Mass spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns.

- NMR spectroscopy : <sup>1</sup>H NMR identifies protons on the furan and cinnamamide moieties, while <sup>13</sup>C NMR confirms carbonyl and oxadiazole carbons.

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally similar oxadiazole derivatives .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), with MIC values compared to standards like ciprofloxacin .

- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HepG2 or MCF-7), with IC50 values calculated .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the mechanism of action against Mycobacterium tuberculosis?

- Methodological Answer : Docking studies with Mycobacterium tuberculosis Enoyl-ACP reductase (PDB: 1BVR) can identify interactions between the oxadiazole ring and active-site residues (e.g., NAD-binding pocket). Use software like AutoDock Vina, validating results with binding energy scores (< -8 kcal/mol) and comparison to known inhibitors like isoniazid .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., identical bacterial strains or cell lines).

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the cinnamamide moiety) using derivatives from published libraries .

- Solvent effects : Test solubility in DMSO vs. aqueous buffers, as poor solubility may artificially reduce activity .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Catalyst screening : Use triethylamine or DMAP to accelerate cyclization.

- Temperature control : Reflux in anhydrous THF or DMF at 80–100°C for 4–6 hours.

- Work-up : Purify via column chromatography (silica gel, hexane:ethyl acetate 7:3) to remove unreacted starting materials .

Q. What role does the oxadiazole ring play in stabilizing the compound under physiological conditions?

- Methodological Answer : The oxadiazole ring enhances metabolic stability by resisting hydrolysis. Validate via:

- pH stability studies : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) for 24 hours, analyzing degradation by HPLC.

- Plasma stability assays : Monitor compound integrity in human plasma using LC-MS .

Key Recommendations for Researchers

- For SAR studies : Synthesize analogs with halogen (Cl, F) or methoxy substituents on the cinnamamide phenyl ring to enhance lipophilicity and target binding .

- For computational validation : Cross-validate docking results with molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.